molecular formula C12H10N4O4 B12796805 3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione CAS No. 62442-25-5

3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione

Cat. No.: B12796805
CAS No.: 62442-25-5
M. Wt: 274.23 g/mol
InChI Key: UMQAGLYYNVQUOZ-UHFFFAOYSA-N
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Description

3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione is a heterocyclic compound that features a unique structure combining furan and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione typically involves the reaction of furfural with hydrazine derivatives under controlled conditions. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the target compound. The use of microwave irradiation has been reported to enhance the reaction efficiency and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include optimization of reaction parameters such as temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furfural derivatives, while substitution reactions can introduce various functional groups onto the furan rings.

Scientific Research Applications

3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione is unique due to its combination of furan and triazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and therapeutic agents.

Properties

CAS No.

62442-25-5

Molecular Formula

C12H10N4O4

Molecular Weight

274.23 g/mol

IUPAC Name

1,5-bis(furan-2-yl)-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione

InChI

InChI=1S/C12H10N4O4/c17-11-13-9(7-3-1-5-19-7)15-12(18)14-10(16(11)15)8-4-2-6-20-8/h1-6,9-10H,(H,13,17)(H,14,18)

InChI Key

UMQAGLYYNVQUOZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2NC(=O)N3N2C(=O)NC3C4=CC=CO4

Origin of Product

United States

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